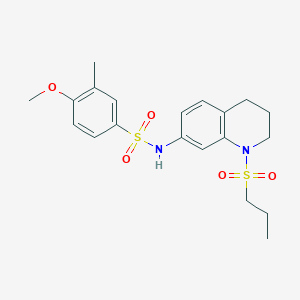
4-methoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group which is often associated with various biological activities including antimicrobial and anticancer properties.
Research indicates that compounds with similar structures often target specific proteins involved in cell proliferation and survival. For instance, studies on related compounds suggest they may inhibit tubulin polymerization and interfere with signaling pathways such as STAT3, which is crucial in many cancer types .
Antitumor Activity
Recent studies have shown that derivatives of sulfonamide compounds exhibit significant antitumor activity. For example, a related compound demonstrated strong inhibitory effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 1.35 |
| MDA-MB-231 (Breast) | 2.85 |
| HCT-116 (Colon Cancer) | 3.04 |
These findings suggest that sulfonamide derivatives may serve as effective dual-target inhibitors against both tubulin and STAT3 pathways, enhancing their therapeutic potential in oncology .
Pharmacokinetics
The pharmacokinetic properties of this compound have not been extensively documented; however, related compounds have shown promising bioavailability and metabolic stability. For instance, a derivative exhibited an oral bioavailability of approximately 48% in preclinical models .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Dual-Target Inhibitors : A study evaluated the effects of a dual-target inhibitor on xenograft tumor models. The compound showed over 80% inhibition of tumor growth compared to control groups .
- In Vivo Efficacy : Another case study reported that a related tetrahydroquinoline derivative effectively reduced tumor size in mouse models with minimal side effects after two weeks of treatment .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-7-8-17(14-19(16)22)21-29(25,26)18-9-10-20(27-3)15(2)13-18/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYBAYVKZIPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













